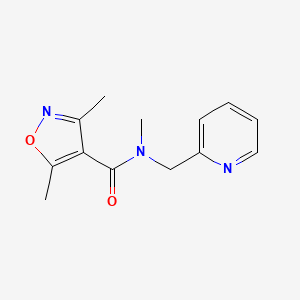
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPAA is a small molecule that belongs to the class of pyridine derivatives and has a molecular formula of C14H14N2O2.
Aplicaciones Científicas De Investigación
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has been found to exhibit promising activity against several types of cancer cells, including breast, lung, and colon cancer cells. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has been found to inhibit the activity of several enzymes involved in these pathways, including PI3K, Akt, and mTOR. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the reduction of inflammation. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which can be easily scaled up for large-scale production. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide, including the development of more efficient synthesis methods, the optimization of its anti-cancer activity, and the investigation of its potential applications in other fields, such as material science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide and its effects on various signaling pathways in cancer cells.
Métodos De Síntesis
The synthesis of N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide can be achieved through a multi-step process starting with the reaction of 3-methyl-4-pyridinol with ethyl chloroacetate to form ethyl 3-methyl-4-pyridinylacetate. This compound is then reacted with hydroxylamine hydrochloride to form ethyl 3-methyl-4-pyridinylacetohydroxamate, which is further reacted with 4-chlorophenyl isocyanate to form N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide.
Propiedades
IUPAC Name |
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-12(16-11(2)17)5-6-14(10)18-13-4-3-7-15-9-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUPJKXVMFJOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
![1-[1-(4-Bromophenyl)cyclopropyl]-3-methylurea](/img/structure/B7531162.png)
![N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide](/img/structure/B7531167.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)
![5-[1-(2,4-Difluorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7531183.png)
![1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea](/img/structure/B7531190.png)
![2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7531195.png)




![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)